Propyl 3-cyclohexylpropanoate
CAS No.: 16595-06-5
Cat. No.: VC1967206
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16595-06-5 |
---|---|
Molecular Formula | C12H22O2 |
Molecular Weight | 198.3 g/mol |
IUPAC Name | propyl 3-cyclohexylpropanoate |
Standard InChI | InChI=1S/C12H22O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |
Standard InChI Key | VJHKCGDZSIWOCT-UHFFFAOYSA-N |
SMILES | CCCOC(=O)CCC1CCCCC1 |
Canonical SMILES | CCCOC(=O)CCC1CCCCC1 |
Introduction
Physical and Chemical Properties
Structure and Identification
Propyl 3-cyclohexylpropanoate possesses specific structural characteristics that define its chemical identity. Table 1 summarizes these key identification parameters:
Physical Properties
The physical characteristics of propyl 3-cyclohexylpropanoate have been documented through various analytical techniques. Table 2 presents its key physical properties:
Chemical Properties
As an ester, propyl 3-cyclohexylpropanoate exhibits characteristic reactivity patterns that are consistent with other compounds in this chemical class:
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Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield 3-cyclohexylpropanoic acid and propanol.
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Transesterification: In the presence of other alcohols and appropriate catalysts, the compound can participate in transesterification reactions, leading to the formation of different esters.
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Reduction: With suitable reducing agents, the ester functionality can be reduced to yield the corresponding alcohol derivative.
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Stability: Like other esters, it may undergo hydrolysis in storage conditions, particularly in the presence of moisture .
Synthesis Methods
Multiple synthetic routes have been established for the preparation of propyl 3-cyclohexylpropanoate, each offering distinct advantages depending on the specific requirements and available starting materials.
Direct Esterification
The most straightforward approach involves the direct esterification of 3-cyclohexylpropanoic acid with propanol:
3-cyclohexylpropanoic acid + propanol → propyl 3-cyclohexylpropanoate + water
This reaction typically requires an acid catalyst such as p-toluenesulfonic acid, with the reaction equilibrium being shifted toward product formation through the removal of water, often via azeotropic distillation.
From Cinnamic Acid Derivatives
A two-step synthesis approach can be employed, similar to the method used for the analogous compound allyl 3-cyclohexylpropionate:
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Hydrogenation of cinnamic acid or its esters to form 3-cyclohexylpropanoic acid or its esters.
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Esterification (if starting with the acid) or transesterification (if starting with an ester) to introduce the propyl group.
This methodology has been documented for related compounds: "Based on the previous experiments, a procedure for preparation of allyl-3-cyclohexylpropionate was chosen, which included cinnamic acid methylester hydrogenation and 3-cyclohexylpropionic acid methylester transesterification with allylalcohol" .
Synthesis of the Precursor 3-Cyclohexylpropanoic Acid
A patent describes an efficient method for synthesizing the precursor acid:
"In alkaline solution, silver-carbon catalyst is added, adds cinnamic acid, after oxidation reaction, filters out silver-carbon catalyst, filtrate is cinnamate mixed solution; Cinnamate mixed solution is transferred in hydrogenation reaction cauldron, under the catalysis of ruthenium C catalyst, hydrogen is passed through, after heating carries out hydrogenation, filters out ruthenium C catalyst, filtrate is acidified to pH=2~3 with acid, after stratification, obtains 3-cyclohexylpropionic acid" .
This method claims a total yield of 90% or more without requiring extensive post-treatment procedures.
Applications and Uses
Research Applications
In research settings, propyl 3-cyclohexylpropanoate serves several functions:
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As a reference standard in analytical chemistry and chromatographic studies.
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As a substrate for investigating enzymatic reactions, particularly those involving esterases.
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As an intermediate in organic synthesis for creating more complex molecules.
Comparison with Related Compounds
The structurally similar compound allyl cyclohexyl propionate is utilized in:
"Fruity notes of pineapple to bring a tasty, sweet, natural note and acidity of the fruit. It is more commonly used in exotic fruits notes and in chamomille reconstitutions" .
Furthermore, "In comparison to other notes of pineapple as Ethyl Butyrate, Allyl Caproate and Allyl Amyl Glycolate for example, CHPA brings a tasty and natural fruit note" .
Given the structural similarity between propyl 3-cyclohexylpropanoate and allyl cyclohexyl propionate, it is reasonable to infer that propyl 3-cyclohexylpropanoate may exhibit comparable olfactory and flavor properties, potentially with subtle variations due to the different ester group.
Analytical Methods
Chromatographic Methods
Chromatographic techniques that would be suitable for the analysis of propyl 3-cyclohexylpropanoate include:
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Gas Chromatography (GC): Particularly useful for volatile esters, potentially coupled with mass spectrometry (GC-MS).
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.
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Ultra High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS): For high-sensitivity detection and quantification, similar to methods described for related compounds .
Comparative Analysis with Structural Analogues
Table 3 presents a comparison between propyl 3-cyclohexylpropanoate and its structural analogues:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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Propyl 3-cyclohexylpropanoate | 16595-06-5 | C₁₂H₂₂O₂ | 198.30 | Reference compound |
Allyl 3-cyclohexylpropionate | 2705-87-5 | C₁₂H₂₀O₂ | 196.29 | Contains allyl group instead of propyl |
Ethyl 3-cyclohexylpropanoate | 10094-36-7 | C₁₁H₂₀O₂ | 184.28 | Contains ethyl group instead of propyl |
Cyclohexylpropyl propionate | 97158-38-8 | C₁₂H₂₂O₂ | 198.30 | Reversed ester linkage |
These structural variations result in different physical properties, chemical reactivities, and potential applications for each compound, despite their similar core structures.
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